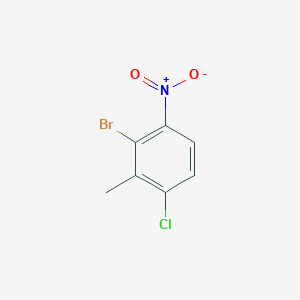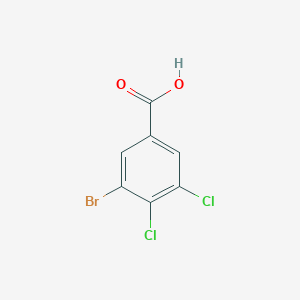
2-Bromo-4-chloro-3-methyl-1-nitrobenzene
Descripción general
Descripción
“2-Bromo-4-chloro-3-methyl-1-nitrobenzene” is an organic compound that belongs to the class of nitrogen derivatives known as nitro compounds . It is a substituted benzene derivative, with bromine, chlorine, methyl, and nitro groups attached to the benzene ring .
Synthesis Analysis
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . The synthesis of “this compound” would likely involve a series of these reactions, including nitration, bromination, and chlorination .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with bromine, chlorine, methyl, and nitro groups attached. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The systematic name for this compound is 2-chloro-1-methyl-4-nitrobenzene .Chemical Reactions Analysis
The chemical reactions of “this compound” would be influenced by the presence of the nitro, bromine, chlorine, and methyl groups. For instance, nucleophiles would tend to attack the electrophilic centers, leading to substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by the presence of the nitro group. Nitro compounds have high dipole moments and lower volatility than ketones of about the same molecular weight . The water solubility of nitro compounds is typically low .Aplicaciones Científicas De Investigación
Chemical Reactions and Mechanisms : A study on the reaction of o-bromo- and p-chloro-nitrobenzenes with sodium borohydride highlights the formation of unstable cyclohexadienyl anions (hydride Meisenheimer adducts), which decompose into final products such as nitrobenzene. This process is essential in understanding the mechanisms of nucleophilic aromatic substitution reactions (Gold, Miri, & Robinson, 1980).
Molecular Structure Analysis : Research on the anisotropic displacement parameters for 1-(halomethyl)-3-nitrobenzene compounds, including the bromo and chloro derivatives, was conducted using X-ray diffraction and theoretical calculations. This study provides insights into the challenges and intricacies of analyzing the molecular structure of such compounds (Mroz, Wang, Englert, & Dronskowski, 2020).
Electrochemical Processes and Spectroscopy : A study explored the photoelectrochemical reduction of p-bromo-nitrobenzene, demonstrating the formation of radical anions and their behavior under different experimental conditions. This research is significant for understanding the electrochemical properties of such compounds (Compton & Dryfe, 1994).
NMR Spectroscopy of Nitrobenzene Derivatives : An investigation into the NMR spectra of various nitrobenzene derivatives, including those with bromo and chloro substituents, was conducted. This study is crucial for understanding the electronic effects of different substituents on the aromatic ring (Beltrame, Carniti, Lai, & Viglino, 1975).
Polymer Solar Cells Enhancement : Research showed that the introduction of 1-Bromo-4-Nitrobenzene in the active layer of polymer solar cells leads to improved device performance. This is attributed to the formation of electron transfer complexes, highlighting its potential application in enhancing solar cell efficiency (Fu et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-1-chloro-2-methyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGIVSFDNQDZOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513788 | |
| Record name | 2-Bromo-4-chloro-3-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80026-21-7 | |
| Record name | 2-Bromo-4-chloro-3-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate](/img/structure/B3057303.png)








![Imidazo[1,5-A]pyridine-3-ethanamine](/img/structure/B3057319.png)

![6-Chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3057323.png)
